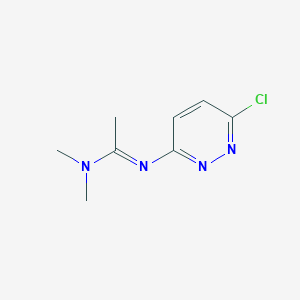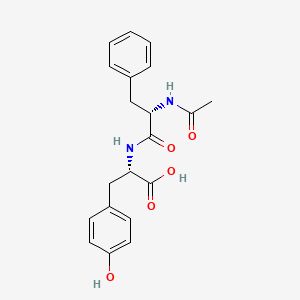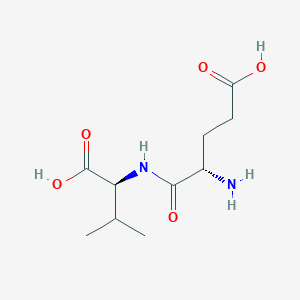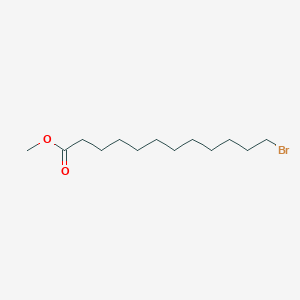
Dodécanoate de méthyle 12-bromo
Vue d'ensemble
Description
Methyl 12-bromododecanoate is a chemical compound with the CAS Number: 26825-95-6 and a molecular weight of 293.24 . It is a solid substance at room temperature .
Synthesis Analysis
Methyl 12-bromododecanoate can be synthesized from Methyl 12-hydroxydodecanoate, triphenylphosphine, and carbon tetrabromide . The reaction is stirred in toluene at room temperature for 3 hours. The reaction solution is then filtered and concentrated to dryness. The residue is purified by column chromatography on silica gel to yield Methyl 12-bromododecanoate .Molecular Structure Analysis
The molecular formula of Methyl 12-bromododecanoate is C13H25BrO2 . It contains a total of 40 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical and Chemical Properties Analysis
Methyl 12-bromododecanoate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Bioconjugaison
En bioconjugaison, ce composé peut être utilisé pour attacher de petites molécules à des biomolécules telles que des protéines ou des acides nucléiques. Ceci est particulièrement utile dans le domaine de l'administration ciblée de médicaments, où le composé peut être utilisé pour lier des agents thérapeutiques à des molécules qui ciblent spécifiquement les cellules malades.
Ces applications démontrent l'utilité générale du Dodécanoate de méthyle 12-bromo dans la recherche scientifique, contribuant aux progrès dans divers domaines d'étude. La polyvalence du composé découle de sa réactivité et de sa capacité à être incorporé dans une large gamme de transformations chimiques .
Safety and Hazards
Methyl 12-bromododecanoate is classified under GHS07. It is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
Methyl 12-bromododecanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. Methyl 12-bromododecanoate can act as a substrate for these enzymes, leading to the formation of 12-bromododecanoic acid and methanol. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
Methyl 12-bromododecanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, methyl 12-bromododecanoate may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic flux within the cell . Furthermore, this compound can induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of methyl 12-bromododecanoate involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, methyl 12-bromododecanoate may inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, by binding to its active site. This inhibition can lead to a decrease in fatty acid production and subsequent alterations in cellular lipid composition . Additionally, methyl 12-bromododecanoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 12-bromododecanoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Over time, the degradation products of methyl 12-bromododecanoate can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification pathways and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 12-bromododecanoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies in rodents have shown that high doses of methyl 12-bromododecanoate can lead to significant alterations in lipid metabolism and increased production of reactive oxygen species . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 12-bromododecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the brominated alkyl chain. This oxidation can lead to the formation of various metabolites, including 12-bromododecanoic acid and other oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of methyl 12-bromododecanoate within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, methyl 12-bromododecanoate can bind to intracellular proteins, such as fatty acid-binding proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall biological activity.
Subcellular Localization
Methyl 12-bromododecanoate exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The subcellular localization of methyl 12-bromododecanoate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
methyl 12-bromododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXOHINFQALBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274811 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-95-6 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 12-Bromododecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
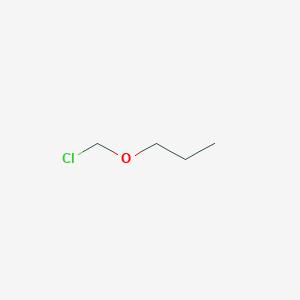

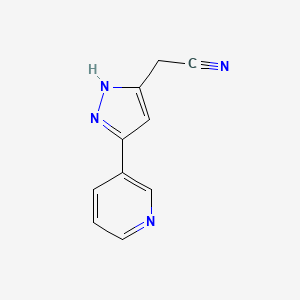
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
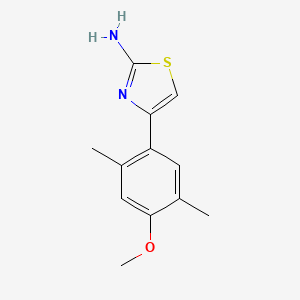
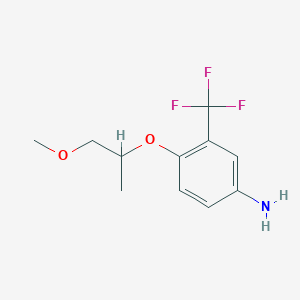
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)
